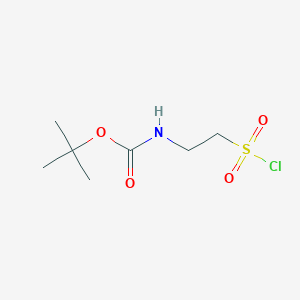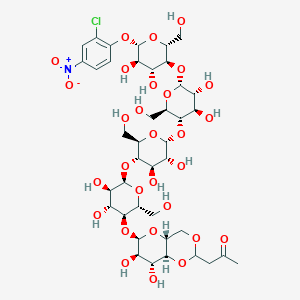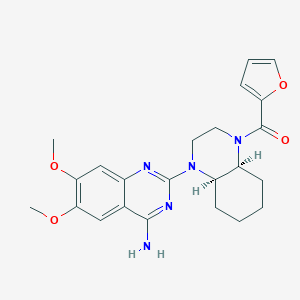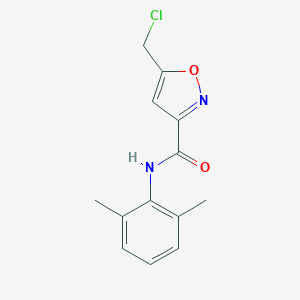
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in the field of scientific research. CDMPO is a derivative of oxazole and has been used in various studies due to its unique properties.
Mécanisme D'action
CDMPO acts as a spin trap, which means that it can capture free radicals and form stable radicals. The mechanism of action of CDMPO involves the reaction of free radicals with CDMPO, resulting in the formation of a stable radical adduct. This adduct can be detected and studied using EPR spectroscopy.
Effets Biochimiques Et Physiologiques
CDMPO has been shown to have various biochemical and physiological effects. It has been used to study oxidative stress, which is a condition that occurs when there is an imbalance between free radicals and antioxidants in the body. CDMPO has also been used to study the effects of radiation and chemotherapy on cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CDMPO in lab experiments is its stability. CDMPO forms stable radicals, which makes it an ideal probe for EPR spectroscopy. Additionally, CDMPO is readily available and easy to synthesize. However, one of the limitations of using CDMPO is its specificity. CDMPO can only trap certain types of free radicals, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of CDMPO in scientific research. One potential area of research is the use of CDMPO in studying the effects of environmental toxins on cells. CDMPO could also be used to study the effects of aging on the body. Additionally, researchers could explore the use of CDMPO in developing new drugs for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, CDMPO is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal probe for EPR spectroscopy, and it has been used in various studies to study oxidative stress, radiation, and chemotherapy. While CDMPO has its advantages and limitations, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of CDMPO involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CDMPO. The synthesis method is simple and efficient, making CDMPO readily available for scientific research.
Applications De Recherche Scientifique
CDMPO has been widely used in various scientific research applications, including electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and properties of molecules. CDMPO has a unique property of forming stable radicals, making it an ideal probe for EPR spectroscopy.
Propriétés
Numéro CAS |
139297-40-8 |
|---|---|
Nom du produit |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
Formule moléculaire |
C13H15ClN2O2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(7-14)18-16-11/h3-6H,7H2,1-2H3,(H,15,17) |
Clé InChI |
HARKYXYYQNSUAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
Synonymes |
5-(chloromethyl)-N-(2,6-dimethylphenyl)oxazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
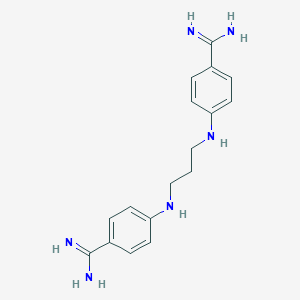
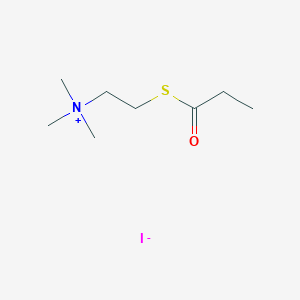
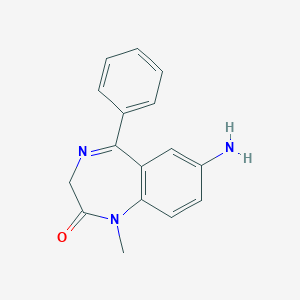
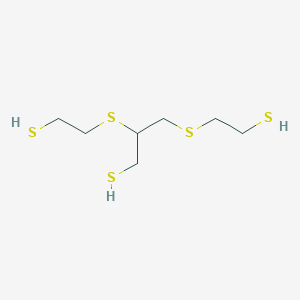
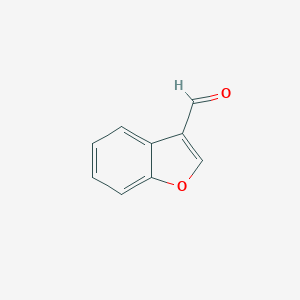
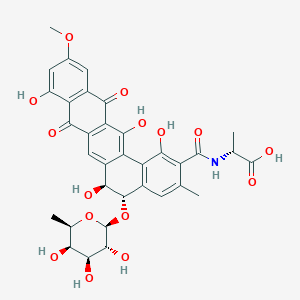
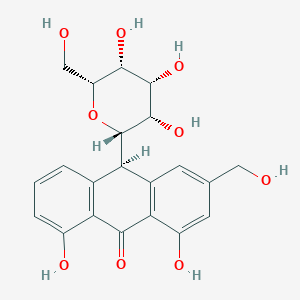

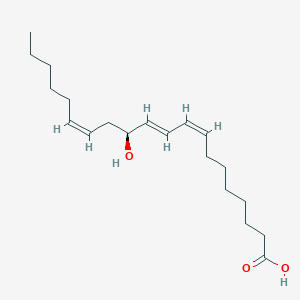
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
